molecular formula C17H25NO B13151205 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13151205
M. Wt: 259.4 g/mol
InChI Key: IMLVPGAUWCQLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that belongs to the class of azabicyclononanes. This compound is characterized by its unique structure, which includes a phenyl group, an isopropyl group, and a hydroxyl group attached to a bicyclic azabicyclononane framework. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves the following steps:

    Formation of the Azabicyclononane Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as cyclohexylamines and aldehydes.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Addition of the Isopropyl Group: The isopropyl group can be added through alkylation reactions using isopropyl halides.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl and isopropyl groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, acids, and bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl or isopropyl derivatives.

Scientific Research Applications

3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.3.1]nonan-3-ones: These compounds share a similar bicyclic structure but differ in the substituents attached to the core.

    9-Borabicyclo[3.3.1]nonane: This compound is used as a hydroboration reagent and has a similar bicyclic framework.

Uniqueness

3-Phenyl-9-(propan-2-yl)-9-azabicyclo[331]nonan-3-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

3-phenyl-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C17H25NO/c1-13(2)18-15-9-6-10-16(18)12-17(19,11-15)14-7-4-3-5-8-14/h3-5,7-8,13,15-16,19H,6,9-12H2,1-2H3

InChI Key

IMLVPGAUWCQLNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCCC1CC(C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.